5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

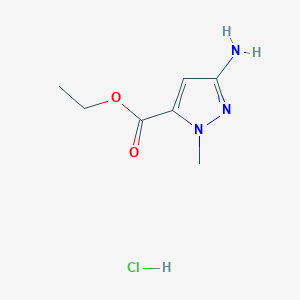

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a useful research compound. Its molecular formula is C3H8Cl2N4S and its molecular weight is 203.1. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylmethylidenefuranones and Thiadiazoles in Heterocyclic Chemistry

Arylmethylidenefuranones react with various nucleophiles, including amines from the heterocyclic series, to yield a diverse array of compounds, including thiadiazoles. This versatility underscores the significance of thiadiazole derivatives in synthesizing cyclic, acyclic, and heterocyclic compounds with potential biological and pharmaceutical applications. These reactions are influenced by the reagents' structure, nucleophilic agent strength, and specific conditions, highlighting the chemical flexibility and utility of thiadiazole compounds in creating complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are renowned for their pharmacophore scaffold, presenting a wide spectrum for chemical modification and identified diverse pharmacological potentials. Their structure allows for significant biological activity, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of the thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing pharmacological activity. This makes 1,3,4-thiadiazole derivatives crucial for medicinal chemistry and the development of new therapeutic molecules (Lelyukh, 2019).

Biological Significance of Thiadiazolines and Related Compounds

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds emerge from cyclization reactions of thiosemicarbazone under various conditions, highlighting their importance in pharmaceutical research for their activity against different fungal and bacterial strains. This reflects the ongoing interest in thiadiazolines as a major class of compounds with potential pharmaceutical applications (Yusuf & Jain, 2014).

Synthesis and Applications of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives has garnered attention due to their extensive pharmacological activities attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining different molecular frames may lead to compounds with novel biological profiles, indicating the vast potential of 1,3,4-thiadiazole derivatives in drug development (Mishra, Singh, Tripathi, & Giri, 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-1,3,4-thiadiazole is reacted with formaldehyde and hydrochloric acid in a solvent such as ethanol or water to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine.", "Step 2: The resulting 5-(aminomethyl)-1,3,4-thiadiazol-2-amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is then isolated and purified through techniques such as filtration, crystallization, and drying." ] } | |

CAS No. |

1211483-84-9 |

Molecular Formula |

C3H8Cl2N4S |

Molecular Weight |

203.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.